Cas no 1154253-84-5 ((2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine)

(2,3-Dichlorophenyl)methyl(2-ethoxyethyl)amine is a specialized organic amine compound featuring a dichlorophenyl moiety and an ethoxyethyl side chain. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The dichlorophenyl group enhances electrophilic character, while the ethoxyethyl chain improves solubility in polar organic solvents, facilitating further functionalization. Its well-defined molecular architecture allows for precise modifications in target-oriented synthesis. The compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic effects. Proper handling under inert conditions is recommended to maintain stability.
(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine structure
1154253-84-5 structure
Product name:(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine
CAS No:1154253-84-5
MF:C11H15Cl2NO
Molecular Weight:248.148901224136
CID:5230649
PubChem ID:43590733

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 2,3-dichloro-N-(2-ethoxyethyl)-
    • (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine
    • インチ: 1S/C11H15Cl2NO/c1-2-15-7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,2,6-8H2,1H3
    • InChIKey: DJFGLKRCEDVTCS-UHFFFAOYSA-N
    • SMILES: C1(CNCCOCC)=CC=CC(Cl)=C1Cl

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002559-5g
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5 95%
5g
¥5656.0 2023-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002559-1g
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5 95%
1g
¥1953.0 2023-03-01
Enamine
EN300-166465-0.1g
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5
0.1g
$640.0 2023-02-17
Enamine
EN300-166465-250mg
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5
250mg
$381.0 2023-09-21
Enamine
EN300-166465-100mg
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5
100mg
$364.0 2023-09-21
Enamine
EN300-166465-1.0g
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5
1g
$0.0 2023-06-07
Enamine
EN300-166465-5.0g
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5
5.0g
$2110.0 2023-02-17
Ambeed
A1055992-5g
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5 95%
5g
$824.0 2024-04-26
Ambeed
A1055992-1g
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5 95%
1g
$284.0 2024-04-26
Enamine
EN300-166465-10.0g
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine
1154253-84-5
10.0g
$3131.0 2023-02-17

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine 関連文献

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amineに関する追加情報

Introduction to (2,3-Dichlorophenyl)methyl(2-Ethoxyethyl)amine and Its Significance in Modern Chemical Research

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine, with the CAS number 1154253-84-5, is a compound of considerable interest in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in various scientific domains. The presence of both dichlorophenyl and ethoxyethyl groups in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.

The dichlorophenyl moiety, specifically, contributes to the compound's reactivity and stability under different conditions. This aspect has been explored in recent studies, where researchers have investigated the compound's behavior in catalytic processes and its interaction with various organic substrates. The findings suggest that the dichlorophenyl group can serve as an effective handle for further functionalization, enabling the synthesis of more complex molecules.

On the other hand, the ethoxyethylamine component introduces a polar and basic character to the molecule. This feature is particularly relevant in pharmaceutical applications, where such groups are often utilized to enhance solubility and bioavailability of drug candidates. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological targets, providing insights into its potential pharmacological effects.

The synthesis of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine involves a series of well-defined chemical steps that highlight the compound's synthetic utility. Modern synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can work with high-quality material for their experiments. One such method involves nucleophilic substitution reactions, where the ethoxyethyl group is introduced via a controlled reaction pathway.

In addition to its synthetic appeal, this compound has shown promise in various research areas. For instance, it has been investigated as a potential intermediate in the synthesis of more complex organic molecules. Its ability to undergo selective reactions makes it a versatile building block for chemists exploring new synthetic strategies.

The pharmacological potential of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine has also been a subject of interest. Preliminary studies have suggested that it may interact with specific biological receptors, leading to effects that could be beneficial in therapeutic contexts. While further research is needed to fully elucidate its mechanism of action, these initial findings are encouraging and warrant further investigation.

From a chemical biology perspective, this compound offers a unique opportunity to study structure-activity relationships. By varying different parts of the molecule, researchers can gain insights into how specific structural features influence biological activity. This approach is particularly valuable in drug discovery pipelines, where understanding the relationship between molecular structure and biological function is crucial.

The analytical characterization of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine has also been extensively studied. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been employed to determine its molecular structure and purity. These analytical methods provide critical data that ensure the compound's quality and consistency for subsequent research applications.

Future directions for research on this compound include exploring its role in medicinal chemistry and materials science. The unique properties of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine make it a promising candidate for developing new materials with tailored properties. Additionally, its potential applications in drug design continue to be an area of active investigation.

In conclusion, (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine (CAS no 1154253-84-5) is a multifaceted compound with significant implications in chemical research. Its structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As our understanding of this compound grows, so too does its potential to contribute to advancements in various scientific fields.

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